molecular formula C14H13NO2 B1290458 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one CAS No. 858597-92-9

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one

Cat. No. B1290458
CAS RN: 858597-92-9
M. Wt: 227.26 g/mol
InChI Key: UMNJTLCRUSCDEW-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a chemical compound with the CAS Number: 858597-92-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 1-[5-(benzyloxy)-2-pyridinyl]ethanone .


Molecular Structure Analysis

The InChI code for 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is 1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

Organic Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of biologically active pyridine derivatives . These derivatives are crucial for constructing novel heterocyclic compound libraries with potential biological activities, which are a significant part of medicinal chemistry.

Analytical Chemistry: Reagent in Chemical Analysis

In analytical chemistry, this compound could be used as a reagent in various chemical analyses due to its distinct chemical structure . Its reactivity with other compounds can be utilized to detect, quantify, or study chemical substances.

Biochemistry: Study of Anti-Fibrosis Activity

The compound has been studied for its anti-fibrosis activity in biochemical research . It is part of a series of novel compounds that have shown promising results against fibrotic diseases, which involve the excessive formation of connective tissue.

Environmental Science: Research on Environmental Impact

Although specific applications in environmental science are not well-documented, compounds like 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one could be studied for their environmental impact and degradation . Understanding their behavior in different environmental conditions can lead to safer and more sustainable chemical practices.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(5-phenylmethoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNJTLCRUSCDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630954
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one

CAS RN

858597-92-9
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-benzyloxy-2-bromo-pyridine (1.0 g), N-methoxy-N-methyl-acetamide (780 mg) and THF (20 mL) under argon at −60° C. was added n-BuLi (2.6 M in toluene, 2.9 mL). After 1 hour the cooling bath was removed. After reaching room temperature the mixture was quenched by addition of saturated NH4Cl-solution. The mixture was distributed between EA and brine. The organic phase was dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (silica gel, heptane to EA/heptane 3:7) to provide the subtitle compound. MS ESI+: m/z=228 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

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